molecular formula C26H21FN4O B11212729 7-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11212729
M. Wt: 424.5 g/mol
InChI Key: BKCJGDHSYNSADU-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with fluorophenyl, methoxyphenyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent substitution reactions to introduce the fluorophenyl, methoxyphenyl, and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

7-(4-FLUOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(4-FLUOROPHENYL)-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE
  • 1-({[1-(4-FLUOROPHENYL)-5-(2-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)CYCLOHEXANE CARBOXYLIC ACID

Uniqueness

Compared to similar compounds, 7-(4-FLUOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE stands out due to its unique combination of substituents and the resulting chemical and biological properties. Its specific structure allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21FN4O

Molecular Weight

424.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21FN4O/c1-32-23-10-6-5-9-19(23)15-28-25-24-22(18-7-3-2-4-8-18)16-31(26(24)30-17-29-25)21-13-11-20(27)12-14-21/h2-14,16-17H,15H2,1H3,(H,28,29,30)

InChI Key

BKCJGDHSYNSADU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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